4-Bromoindolin-7-amine;dihydrochloride
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Overview
Description
4-Bromoindolin-7-amine;dihydrochloride is a chemical compound with the molecular formula C8H11BrCl2N2 and a molecular weight of 286.0 g/mol . This compound is a derivative of indoline, featuring a bromine atom at the 4-position and an amine group at the 7-position, with two hydrochloride groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromoindolin-7-amine;dihydrochloride typically involves the bromination of indoline followed by amination. One common method involves the use of bromine and a suitable solvent to introduce the bromine atom at the 4-position of indoline. The resulting 4-bromoindoline is then subjected to amination using ammonia or an amine source under controlled conditions to yield 4-Bromoindolin-7-amine. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Bromoindolin-7-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of indoline oxides.
Reduction: Formation of indoline.
Substitution: Formation of various substituted indoline derivatives.
Scientific Research Applications
4-Bromoindolin-7-amine;dihydrochloride is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromoindolin-7-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Similar in structure but lacks the indoline framework.
4-Bromoindole: Similar but without the amine group at the 7-position.
4-Bromoindolin-2-one: Contains a carbonyl group at the 2-position instead of an amine.
Uniqueness
4-Bromoindolin-7-amine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H11BrCl2N2 |
---|---|
Molecular Weight |
285.99 g/mol |
IUPAC Name |
4-bromo-2,3-dihydro-1H-indol-7-amine;dihydrochloride |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-6-1-2-7(10)8-5(6)3-4-11-8;;/h1-2,11H,3-4,10H2;2*1H |
InChI Key |
CZLCSGURDQFPFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CC(=C21)Br)N.Cl.Cl |
Origin of Product |
United States |
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